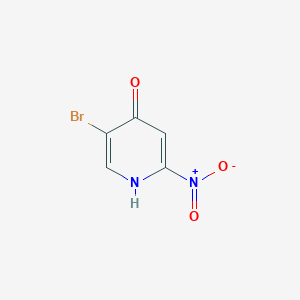

5-Bromo-2-nitropyridin-4-ol

Description

Contextual Significance of Substituted Pyridinols in Organic Chemistry

Substituted pyridinols, characterized by a hydroxyl group attached to a pyridine (B92270) ring, represent a critical class of compounds in organic chemistry. The position of the hydroxyl group and the nature of other substituents profoundly influence the molecule's reactivity, acidity, and potential for intermolecular interactions. For instance, the incorporation of nitrogen atoms into the aromatic ring of phenolic compounds to create 3-pyridinols can lead to some of the most potent radical-trapping antioxidants reported. beilstein-journals.org These compounds, while having stronger O-H bonds than their phenol (B47542) equivalents, exhibit comparable or even higher reactivity towards peroxyl radicals. beilstein-journals.org

The reactivity of substituted pyridinols can be predictably altered by the addition of electron-donating groups, which weaken the O-H bond and enhance their antioxidant capabilities. beilstein-journals.org This tailor-made approach allows for the rational design of synergistic co-antioxidant systems. beilstein-journals.org Furthermore, the development of novel synthetic methods, such as the biotransformation of substituted pyridines using dioxygenase-containing microorganisms, provides an enzymatic route to produce substituted pyridinols. rsc.org The regioselectivity of these reactions is often determined by the position of the existing substituent on the pyridine ring. rsc.org The versatility of substituted pyridinols is further highlighted by their use in the synthesis of compounds with interesting antioxidant properties, where a common strategy involves a low-temperature aryl bromide-to-alcohol conversion as a final step. acs.org

Overview of Halogenated Nitropyridine Derivatives in Synthetic Transformations

Halogenated nitropyridine derivatives are highly valuable building blocks in organic synthesis due to the presence of two key functional groups: a halogen atom and a nitro group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov The halogen atom, typically chlorine or bromine, serves as a good leaving group, allowing for the introduction of a wide range of nucleophiles.

These derivatives are widely used as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. For example, 2,4-dichloro-5-nitropyridine (B33049) is instrumental in constructing imidazopyridine-based cytokine inhibitors. The reactivity of such compounds is driven by the electron-withdrawing nitro group and the labile chlorine substituents, which enables regioselective nucleophilic substitutions. The bromine atom in compounds like 5-bromo-3-nitropyridine-2,4-diol (B372812) can be substituted with other functional groups through nucleophilic substitution reactions. Similarly, the nitro group can be reduced to an amino group, providing a pathway to amino-substituted derivatives that are important intermediates in the synthesis of antiviral and anticancer drugs. The strategic placement of both a halogen and a nitro group on the pyridine ring thus offers a powerful handle for chemists to elaborate the core structure into more complex and functionally diverse molecules.

Historical Development and Early Academic Investigations of 5-Bromo-2-nitropyridin-4-ol

While a detailed historical timeline for the very first synthesis of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of nitropyridine chemistry. The synthesis of nitropyridines, in general, has been a subject of study for many years, with early methods often involving the challenging direct nitration of pyridine, which typically results in low yields of the 3-nitro isomer. researchgate.net

More practical and regioselective syntheses of substituted nitropyridines have since been developed. For instance, a common route to compounds with a similar substitution pattern, such as 5-bromo-2-nitropyridine (B47719), involves the oxidation of the corresponding aminopyridine. chemicalbook.comchemicalbook.com A large-scale production method for 5-bromo-2-nitropyridine utilizes the N-bromosuccinimide (NBS) bromination of 2-aminopyridine (B139424) to yield 5-bromo-2-aminopyridine with high regioselectivity. chemicalbook.comchemicalbook.com This intermediate is then oxidized, often using hydrogen peroxide, to produce the final nitropyridine derivative. chemicalbook.comchemicalbook.com

The synthesis of related dihydroxy derivatives, such as 5-bromo-3-nitropyridine-2,4-diol, has been achieved through the direct bromination of 3-nitropyridine-2,4-diol in glacial acetic acid. The synthesis of the title compound, this compound, likely follows analogous synthetic strategies, involving the introduction of the bromo and nitro groups onto a pyridin-4-ol scaffold, or the conversion of a precursor like 5-bromo-2-nitropyridin-4-chloride via hydrolysis. Early academic investigations would have focused on establishing reliable synthetic routes and characterizing the compound's fundamental chemical properties and reactivity, paving the way for its use as an intermediate in more complex synthetic endeavors.

Interactive Data Table

| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |

| This compound | Not explicitly found | C5H3BrN2O4 | Intermediate in chemical synthesis. |

| 5-Bromo-2-nitropyridine | 39856-50-3 | C5H3BrN2O2 | Intermediate for pharmaceuticals. nordmann.global |

| 5-Bromo-3-nitropyridine-2,4-diol | 15862-34-7 | C5H3BrN2O4 | Intermediate for pharmaceuticals (anticancer, antimicrobial). |

| 2,4-Dichloro-5-nitropyridine | 4487-56-3 | C5H2Cl2N2O2 | Intermediate for cytokine inhibitors. |

| 2-Amino-5-bromopyridine (B118841) | 1072-97-5 | C5H5BrN2 | Precursor for 5-bromo-2-nitropyridine synthesis. chemicalbook.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrN2O3 |

|---|---|

Molecular Weight |

218.99 g/mol |

IUPAC Name |

5-bromo-2-nitro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H3BrN2O3/c6-3-2-7-5(8(10)11)1-4(3)9/h1-2H,(H,7,9) |

InChI Key |

RPEKQKXBBNXLPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C(C1=O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Nitropyridin 4 Ol

Established Synthetic Routes and Mechanistic Considerations

Established methods for synthesizing substituted pyridines often rely on a series of well-understood, sequential reactions. These routes provide a foundation for proposing pathways to 5-Bromo-2-nitropyridin-4-ol.

Electrophilic halogenation and nitration of pyridine (B92270) derivatives generally require harsh reaction conditions. davuniversity.orgyoutube.com For instance, the direct nitration of pyridine itself requires high temperatures (approx. 300°C) to proceed. youtube.com While activating groups can lower this energy barrier, the synthesis of a polysubstituted pyridine like this compound would likely favor a more controlled, stepwise approach over a direct functionalization strategy.

A more plausible and controllable route to this compound involves a multi-step synthesis starting from a pre-functionalized pyridine derivative. This approach allows for the sequential introduction of the bromo, nitro, and hydroxyl groups with greater regiochemical control.

One potential precursor is 2-amino-5-bromopyridine (B118841). The amino group can be a versatile handle for subsequent transformations. For example, a documented synthesis for an isomeric compound, 5-bromo-2-hydroxy-3-nitropyridine, starts from 2-amino-5-bromopyridine. prepchem.com In this process, the precursor is treated with fuming nitric acid in concentrated sulfuric acid, which results in both nitration and the conversion of the amino group to a hydroxyl group. prepchem.com

Table 1: Synthesis of 5-bromo-2-hydroxy-3-nitropyridine

| Starting Material | Reagents | Temperature | Duration | Product | Yield |

|---|

This table is based on the synthesis of an isomer and is presented for illustrative purposes. prepchem.com

Another related multi-step synthesis involves the bromination of 4-methyl-5-nitropyridin-2-ol with bromine in acetic acid, yielding 3-bromo-4-methyl-5-nitropyridin-2-ol. rsc.org This demonstrates the feasibility of introducing a bromine atom onto a pre-existing nitropyridinol scaffold. These examples highlight a common strategy: starting with a pyridine ring that already contains some of the desired substituents or groups that can be readily converted into them.

Achieving the specific 2,4,5-substitution pattern of this compound necessitates highly regioselective reactions. The inherent reactivity of the pyridine ring often favors substitution at the 3- and 5-positions (meta to the nitrogen) for electrophilic attack on the pyridinium (B92312) ion, and at the 2-, 4-, and 6-positions for nucleophilic attack. youtube.com

Strategies to control regioselectivity include:

Use of Directing Groups: The strategic placement of activating or deactivating groups can guide incoming substituents to the desired positions.

N-Oxide Chemistry: The conversion of the pyridine nitrogen to an N-oxide activates the 2- and 4-positions to both electrophilic and nucleophilic attack, providing a powerful tool for regiocontrol. For instance, 5-bromo-2-methylpyridine (B113479) N-oxide can be nitrated at the 4-position using fuming nitric acid and sulfuric acid. chemicalbook.com This intermediate could potentially undergo further transformations to install the hydroxyl group.

Halogen Dance Reactions: In some cases, a halogen atom can migrate to a different position on the ring under the influence of a strong base, although this is less predictable for complex substitutions.

Lithiation and Directed ortho-Metalation (DoM): A functional group can direct the deprotonation (and subsequent functionalization) of an adjacent position. This is a powerful technique for regioselective synthesis. nih.gov

Novel and Optimized Synthetic Protocols

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecules.

Transition-metal catalysis has revolutionized the functionalization of C-H bonds, including those on electron-deficient rings like pyridine. nih.govrsc.org These methods offer pathways to introduce functional groups with high regioselectivity under milder conditions than traditional methods.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction, are widely used to form new carbon-carbon bonds on pyridine rings. nbinno.com While not directly applicable to introducing the primary substituents of the target molecule, these methods are crucial for creating more complex derivatives.

Iridium-catalyzed C-H borylation can selectively functionalize the distal positions of pyridines. nih.gov This could potentially be used to install a boron group at the 5-position, which can then be converted to a bromine atom via halodeboronation. nih.gov

Rhodium and other transition metals have also been employed in the C-H alkylation and arylation of pyridines, showcasing the broad utility of catalysis in modifying the pyridine core. nih.gov

Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.govrasayanjournal.co.in For the synthesis of pyridine derivatives, this includes:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids.

Catalysis: Using catalysts to improve reaction efficiency and reduce waste, as discussed above.

Microwave-Assisted Synthesis: Employing microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions. nih.gov This has been successfully applied to the one-pot, four-component synthesis of various pyridine derivatives. nih.gov

Oxidation with Hydrogen Peroxide: The use of hydrogen peroxide as an oxidizing agent, often in the presence of a catalyst, is a green alternative to many traditional oxidants, as its only byproduct is water. chemicalbook.comguidechem.com This method is used in the large-scale production of 5-bromo-2-nitropyridine (B47719) from 2-amino-5-bromopyridine, demonstrating its industrial viability. chemicalbook.com

Table 2: Oxidation of 2-amino-5-bromopyridine using a Green Oxidant

| Starting Material | Oxidant | Solvent/Catalyst | Temperature | Product | Yield |

|---|

This table describes the synthesis of a related precursor, not the final target compound. chemicalbook.com

Flow Chemistry Applications in Synthesis

No published data was found regarding the application of flow chemistry for the synthesis of this compound.

Scalability and Industrial Process Development Considerations

There is no available information on the scale-up or industrial process development for the synthesis of this compound.

Yield Optimization Strategies

Specific strategies for optimizing the yield of this compound have not been documented in the available literature.

Impurity Profiling and Control in Production

No studies detailing the impurity profile or methods for impurity control in the production of this compound were found.

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Nitropyridin 4 Ol

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in 5-Bromo-2-nitropyridin-4-ol is electron-deficient, a characteristic that is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. This electronic feature is central to its reactivity towards nucleophiles. The compound exists in a tautomeric equilibrium between the pyridin-4-ol form and the 5-bromo-2-nitropyridin-4(1H)-one form, which can influence reaction pathways.

Reactivity of the Bromine Moiety

The bromine atom at the C-5 position of the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr). However, in pyridine systems, nucleophilic attack is most favored at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6) due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the electronegative nitrogen atom.

Influence of the Nitro Group on Electrophilicity

The nitro group at the C-2 position is a powerful activating group for nucleophilic aromatic substitution. Its strong electron-withdrawing nature (-I and -M effects) significantly reduces the electron density of the pyridine ring, thereby increasing its electrophilicity and making it more susceptible to attack by nucleophiles.

This activation is most effective at the positions para (C-4) and ortho (C-6) to the nitro group. The presence of the hydroxyl group at the C-4 position already fulfills a substitution at this activated site. Therefore, the primary influence of the nitro group is to facilitate reactions at other locations, such as making the protons on the ring more acidic and activating the entire ring system for potential addition-elimination sequences. While it does not render the C-5 bromine highly labile, it lowers the energy barrier for nucleophilic attack on the ring in general compared to an unsubstituted pyridine.

Transformations Involving the Hydroxyl Group

The hydroxyl group at C-4 is a key functional moiety, and its reactivity is characterized by the aforementioned tautomerism with the pyridin-4(1H)-one form. This duality allows for reactions at either the oxygen or the ring nitrogen.

O-Alkylation and O-Acylation: In its pyridin-4-ol tautomer, the hydroxyl group can react with electrophiles. Under basic conditions, the deprotonated oxygen acts as a potent nucleophile, readily attacking alkyl halides or acyl halides to form the corresponding ethers and esters.

N-Alkylation: The pyridin-4(1H)-one tautomer can undergo N-alkylation in the presence of a base and an alkylating agent. The outcome of the reaction (O- vs. N-alkylation) is often dependent on the specific reaction conditions, such as the choice of solvent, base, and the nature of the electrophile.

| Reaction Type | Reagent Class | Potential Product | Notes |

|---|---|---|---|

| O-Alkylation (Ether Formation) | Alkyl Halide (e.g., CH₃I) + Base (e.g., NaH) | 5-Bromo-4-methoxy-2-nitropyridine | Favored by conditions that promote the pyridin-4-ol tautomer. |

| O-Acylation (Ester Formation) | Acyl Halide (e.g., CH₃COCl) + Base (e.g., Pyridine) | (5-Bromo-2-nitropyridin-4-yl) acetate | Reaction occurs on the oxygen of the hydroxyl group. |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | 5-Bromo-1-methyl-2-nitropyridin-4(1H)-one | Favored by conditions that promote the pyridin-4(1H)-one tautomer. |

Reduction and Oxidation Reactions

The presence of both a reducible nitro group and a potentially oxidizable ring system allows for a range of redox transformations.

Selective Reduction of the Nitro Group to Amine Derivatives

The selective reduction of the nitro group to a primary amine is a common and synthetically valuable transformation. This reaction can be achieved while preserving the bromo and hydroxyl functionalities by choosing appropriate reducing agents. The resulting 5-amino-2-bromopyridin-4-ol (B12449296) is a versatile building block for further derivatization.

A variety of reagents are effective for this transformation, with the choice often dictated by the need to avoid side reactions like hydrodebromination (loss of the bromine atom). Catalytic hydrogenation can be employed, but catalysts like Raney Nickel are often preferred over Palladium on carbon (Pd/C) to minimize the cleavage of the C-Br bond. Chemical reducing agents are also widely used and offer excellent chemoselectivity.

| Reagent | Typical Conditions | Product | Advantages/Disadvantages |

|---|---|---|---|

| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | 5-Amino-2-bromopyridin-4-ol | Cost-effective and reliable; avoids hydrodebromination. |

| SnCl₂·2H₂O / HCl | Ethanol, reflux | 5-Amino-2-bromopyridin-4-ol | Mild conditions, good selectivity. |

| H₂ / Raney Nickel | Methanol or Ethanol, RT, pressure | 5-Amino-2-bromopyridin-4-ol | Effective, but requires specialized hydrogenation equipment. Less likely to cause dehalogenation than Pd/C. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous ammonia (B1221849) or pyridine | 5-Amino-2-bromopyridin-4-ol | Mild conditions, suitable for sensitive substrates. |

Oxidation Pathways of the Hydroxyl Functionality

The hydroxyl group in the pyridin-4-ol tautomer is part of an electron-rich aromatic system that also contains a vinylogous amide character in its pyridin-4(1H)-one form. This structure imparts significant stability, and the hydroxyl group is not readily oxidized in the manner of a typical aliphatic alcohol.

Attempts to oxidize this functionality with common oxidizing agents are unlikely to yield a simple ketone or other well-defined product. Instead, strong oxidizing conditions are more likely to lead to the degradation of the pyridine ring itself, given its complex electronic nature and multiple substituents. Therefore, the hydroxyl/pyridone functionality is generally considered stable towards typical oxidative transformations, and reactions targeting this group are not a common pathway in the synthetic utility of hydroxypyridines.

Cross-Coupling and C-C Bond Forming Reactions

The presence of a bromine atom on the pyridine ring makes this compound an excellent candidate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, enabling the connection of the pyridinyl scaffold to other organic fragments.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing biaryl systems and introducing alkynyl moieties onto aromatic rings. mdpi.com For this compound, the carbon-bromine bond at the 5-position is the primary site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura reaction provides an effective method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid. mdpi.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron reagents. lmaleidykla.lt In a typical Suzuki-Miyaura coupling involving a substrate like this compound, the reaction would be carried out with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or cesium carbonate. lmaleidykla.ltnih.gov The choice of solvent often involves mixtures like dimethoxyethane (DME) or dioxane and water. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | Moderate to Good | mdpi.com |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 110 | - | beilstein-journals.org |

The Sonogashira reaction is another key palladium-catalyzed transformation that couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orglibretexts.org This reaction typically employs a palladium complex as the primary catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base, such as triethylamine (B128534) or diethylamine, which often serves as the solvent as well. organic-chemistry.org The reaction proceeds under mild, often room-temperature, conditions to form a C(sp²)-C(sp) bond, yielding an alkynylated pyridine derivative. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes.

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Substrate Type | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| Aryl/Vinyl Halide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N or Et₂NH | Amine or THF/DMF | Room Temp. to Reflux | organic-chemistry.orglibretexts.org |

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane | Room Temp. | organic-chemistry.org |

Beyond the well-established palladium-catalyzed reactions, other transition metals are also capable of mediating C-C bond-forming transformations. While specific examples for this compound are not extensively documented, its reactivity can be inferred from principles of organometallic chemistry.

Catalysts based on nickel, for example, are known to facilitate Suzuki-Miyaura and other cross-coupling reactions, sometimes offering different reactivity profiles or being more cost-effective than palladium. Copper-catalyzed reactions, such as the Ullmann condensation, are traditionally used for C-N or C-O bond formation but have been adapted for certain C-C coupling processes as well. Given the electronic nature of the substituted pyridine ring, exploring these alternative metal catalysts could provide complementary synthetic routes to novel derivatives.

Rearrangement and Cyclization Reactions

The multifunctionality of this compound provides opportunities for intramolecular reactions, leading to structural rearrangements or the formation of new, fused ring systems. These transformations can dramatically increase molecular complexity in a single step.

The migration of a nitro group on an aromatic ring is an uncommon but documented phenomenon, particularly in electron-deficient heterocyclic systems. Research on the related isomer, 3-bromo-4-nitropyridine (B1272033), has shown that upon reaction with amines, an unexpected product resulting from nitro group migration is observed alongside the expected nucleophilic substitution product. clockss.orgsemanticscholar.org

In that specific case, the reaction of 3-bromo-4-nitropyridine with secondary amines in polar aprotic solvents led to the formation of a 3-amino-2-nitropyridine (B78374) derivative, indicating that the nitro group had migrated from the C-4 to the C-2 position. clockss.org This rearrangement suggests a complex reaction mechanism that competes with the direct substitution of the bromine atom. semanticscholar.org This phenomenon was found to be dependent on factors such as the solvent and base used. clockss.org

For this compound, the possibility of a similar nitro group migration warrants investigation. The electronic influence of the 4-hydroxyl group (or its pyridone tautomer) could potentially affect the stability of intermediates required for such a rearrangement. While not directly observed for this specific isomer, the precedent in a closely related system suggests that under certain nucleophilic conditions, unexpected skeletal rearrangements could occur. clockss.orgresearchgate.net

Fused heterocyclic compounds are scaffolds of significant interest in medicinal chemistry and materials science. ias.ac.in The strategic placement of reactive functional groups on the this compound ring makes it an ideal precursor for constructing fused pyridines. airo.co.inorganic-chemistry.org

A primary strategy for cyclization involves the chemical modification of the existing substituents to create reactive partners for an intramolecular ring-closing reaction. The most direct approach is the reduction of the 2-nitro group to a 2-amino group. This transformation is typically achieved with high efficiency using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reductants like iron in acetic acid or sodium dithionite. organic-chemistry.org

The resulting intermediate, 2-amino-5-bromopyridin-4-ol, is a highly versatile building block. The newly formed amino group, being ortho to the hydroxyl group, is perfectly positioned for condensation reactions with bifunctional electrophiles to form fused five- or six-membered rings. For example, reaction with phosgene (B1210022) or its equivalents could lead to a pyrido-oxazolone, while reaction with a β-ketoester could ultimately yield a fused pyridopyrimidine system. The bromine atom at the 5-position remains available for subsequent cross-coupling reactions, allowing for further diversification after the fused ring has been constructed.

Table 3: Plausible Synthetic Pathways to Fused Heterocycles from this compound

| Step 1: Initial Transformation | Intermediate Product | Step 2: Cyclization Reagent | Resulting Fused Ring System (Hypothetical) |

| Reduction of nitro group | 2-Amino-5-bromopyridin-4-ol | Phosgene or Triphosgene | Pyrido[2,3-d] clockss.orgsemanticscholar.orgoxazol-2-one derivative |

| Reduction of nitro group | 2-Amino-5-bromopyridin-4-ol | Formic Acid or Triethyl Orthoformate | Pyrido[2,3-d]oxazole derivative |

| Reduction of nitro group | 2-Amino-5-bromopyridin-4-ol | α-Haloketone | Pyrido[2,3-b] lmaleidykla.ltclockss.orgoxazine derivative |

| Reduction of nitro group & Buchwald-Hartwig amination (intramolecular) | 2-Aminopyridin-4-ol with ortho-halide on a side chain | Pd-catalyst / Base | Fused N-heterocycle (e.g., Pyrido-dihydropyrrole) |

Based on a thorough review of available scientific literature and chemical databases, detailed experimental and theoretical spectroscopic data specifically for the compound This compound is not publicly available.

Extensive searches for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR and FT-Raman), and Mass Spectrometry data for this specific molecule did not yield the necessary research findings to fulfill the structured article as requested. The available literature predominantly focuses on related compounds such as 5-bromo-2-nitropyridine (B47719), which lacks the crucial hydroxyl group at the 4-position and thus possesses different spectroscopic properties.

Consequently, it is not possible to generate an article with the required in-depth analysis and data tables for the following sections:

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Nitropyridin 4 Ol

Mass Spectrometry Techniques

Without primary data from research articles or spectral databases, any attempt to provide the requested analysis would be speculative and not based on established scientific findings for 5-Bromo-2-nitropyridin-4-ol.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation4.3.2. Fragmentation Pattern Analysis for Structural Insights4.4.1. Single Crystal X-ray Diffraction for Solid-State Structure4.4.2. Analysis of Intermolecular Interactions and Crystal Packing

Without access to published research detailing these specific analyses for this compound, any attempt to create the article would fall outside the strict constraints of the user's request and would not be scientifically accurate for the specified compound.

Computational and Theoretical Investigations of 5 Bromo 2 Nitropyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic nature of molecules. Methods like Density Functional Theory (DFT) are powerful tools for exploring the geometry, stability, and electronic properties of compounds such as 5-Bromo-2-nitropyridin-4-ol.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry.

This process minimizes the energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles between its constituent atoms. The resulting optimized structure corresponds to a minimum on the potential energy surface and provides the most accurate theoretical representation of the molecule's shape. From this optimized geometry, various electronic properties, including the distribution of electron density and the energies of molecular orbitals, can be precisely calculated. mdpi.comsmolecule.com While specific experimental or computational data for the optimized geometry of this compound are not widely published, the expected parameters that would be determined are listed in the table below.

Interactive Table: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter Type | Atoms Involved | Predicted Value (Illustrative) |

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | O-N-O (nitro) | ~124° |

| Dihedral Angle | C-C-N-O (nitro) | ~180° (for planarity) |

Note: The values in this table are illustrative examples based on similar structures and serve to demonstrate the type of data obtained from DFT geometry optimization. Specific calculated values for this compound are not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. sigmaaldrich.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern many chemical reactions.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). A small energy gap implies that the molecule is more polarizable, kinetically less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netuni-muenchen.de Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity. acs.org

From the energies of the HOMO and LUMO, several key chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (µ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Represents the ability of a species to accept electrons.

Interactive Table: Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Capacity to accept electrons |

| Electrophilicity Index (ω) | µ² / (2η) | Electron-accepting capability |

Note: These descriptors are calculated using the energies of the frontier orbitals obtained from DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Interactive Table: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP(1) O (hydroxyl) | π(C-C) (ring) | High | π-conjugation, charge delocalization |

| LP(1) N (ring) | σ(C-Br) | Moderate | Hyperconjugation |

| LP(1) O (nitro) | π(N-C) (ring) | High | Resonance, charge delocalization |

| π(C=C) (ring) | π(C=C) (ring) | Moderate | Intramolecular charge transfer |

Note: This table provides illustrative examples of the types of interactions and stabilization energies that NBO analysis would reveal for a molecule like this compound. LP denotes a lone pair.

Molecular Dynamics and Reactivity Prediction

Beyond static properties, computational methods can also predict how a molecule will behave over time and in the course of a chemical reaction. These techniques are vital for understanding reaction mechanisms and identifying the most reactive sites within a molecule.

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. By modeling the reactants, products, and all intermediate structures, researchers can elucidate the step-by-step mechanism of a reaction. A critical point on this landscape is the transition state, which is the structure corresponding to the highest energy point along the reaction pathway.

The identification and characterization of transition states are crucial for understanding the kinetics of a reaction, as the energy of the transition state determines the activation energy barrier. For this compound, computational studies could be used to model various reactions, such as nucleophilic aromatic substitution at the positions activated by the electron-withdrawing nitro group. These calculations would help predict whether the reaction proceeds through a stepwise mechanism (forming an intermediate like a Meisenheimer complex) or a concerted mechanism.

Identifying the regions of a molecule that are rich or poor in electrons is key to predicting its reactivity. The Molecular Electrostatic Potential (MEP) is a widely used property for this purpose. The MEP is mapped onto the electron density surface of the molecule, using a color scale to represent different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential. These areas are electron-rich and are the most likely sites for an electrophilic attack.

Blue Regions: Indicate positive electrostatic potential. These areas are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them nucleophilic centers. Conversely, positive potential would be expected around the hydroxyl hydrogen and potentially near the carbon atoms attached to the electronegative substituents, marking them as electrophilic sites. sigmaaldrich.com Another theoretical tool, the Fukui function, can also be calculated to provide a quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks.

Analysis of Photophysical Properties

The arrangement of substituents—a bromine atom, a nitro group, and a hydroxyl group—on the pyridine (B92270) ring of this compound dictates its electronic and optical behavior. Computational chemistry offers powerful tools to explore these characteristics at a molecular level.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules. researchgate.net For compounds similar to this compound, such as other substituted nitropyridines, TD-DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide results that correlate well with experimental UV-Visible spectra. acs.orgresearchgate.net

Table 1: Illustrative Theoretical Absorption Data for a Substituted Nitropyridine Derivative (Note: This is a representative table based on typical computational results for similar compounds, as specific data for this compound is not available.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.50 | 354 | 0.15 |

| S0 → S2 | 4.12 | 301 | 0.28 |

| S0 → S3 | 4.88 | 254 | 0.09 |

This interactive table demonstrates the kind of data generated from TD-DFT calculations.

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.netmdpi.com Organic molecules, particularly those with donor and acceptor groups on a conjugated system, can exhibit significant NLO responses. nih.gov The NLO properties of molecules like this compound can be predicted by calculating the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Computational studies on the related molecule, 5-bromo-2-nitropyridine (B47719), have been performed to determine its NLO properties. researchgate.net Using Density Functional Theory, the following values were computed:

Dipole Moment (μ): 1.851 Debye

Polarizability (α): 1.723 × 10⁻²³ esu

First-order Hyperpolarizability (β): 7.428 × 10⁻³⁰ esu researchgate.net

These values suggest that the molecule possesses NLO activity. The first-order hyperpolarizability (β) is a key indicator of the second-order NLO response. researchgate.net The magnitude of these properties is influenced by the intramolecular charge transfer between the electron-donating and electron-withdrawing groups on the pyridine ring.

Table 2: Calculated NLO Properties for 5-Bromo-2-nitropyridine

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 1.851 | Debye |

| Polarizability (α) | 1.723 × 10⁻²³ | esu |

| First-order Hyperpolarizability (β) | 7.428 × 10⁻³⁰ | esu |

This interactive table presents the NLO data for a closely related compound, 5-Bromo-2-nitropyridine. researchgate.net

Thermodynamic Properties Calculation

The thermodynamic properties of a molecule are essential for understanding its stability and behavior under different temperature conditions. Theoretical calculations can provide valuable data on heat capacity, entropy, and enthalpy. acs.org

The relationships between thermodynamic functions such as heat capacity (C), entropy (S), and enthalpy (H) and temperature can be determined through computational methods based on statistical thermodynamics. acs.orgepj-conferences.org These calculations typically rely on the vibrational frequencies obtained from DFT calculations.

While a specific study on the temperature-dependent thermodynamic properties of this compound is not available, the methodology has been applied to similar compounds. acs.orgresearchgate.net The standard thermodynamic functions can be calculated at various temperatures. These calculations reveal that heat capacity, entropy, and enthalpy all increase with rising temperature. This is due to the enhanced molecular vibrations at higher temperatures. sissa.it

Table 3: Illustrative Temperature-Dependent Thermodynamic Properties for a Pyridine Derivative (Note: This table is representative of typical results for similar compounds, as specific data for this compound is not available.)

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 100 | 65.2 | 250.1 | 6.5 |

| 200 | 105.8 | 300.5 | 15.2 |

| 298.15 | 145.3 | 350.9 | 28.7 |

| 400 | 180.7 | 401.3 | 45.9 |

This interactive table illustrates the typical trend of thermodynamic properties with temperature for a related class of compounds.

Applications of 5 Bromo 2 Nitropyridin 4 Ol in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The strategic placement of three distinct functional groups—a halogen, a nitro group, and a hydroxyl group—renders 5-Bromo-2-nitropyridin-4-ol a highly versatile intermediate in synthetic organic chemistry. These groups can be selectively manipulated through various chemical transformations, allowing for the controlled, stepwise construction of complex molecular architectures.

Precursor in Multi-Step Organic Synthesis

The utility of this compound as a foundational starting material lies in the differential reactivity of its substituents. The bromine atom is amenable to a wide array of cross-coupling reactions, the nitro group can be reduced to an amino group or act as a directing group, and the hydroxyl group can undergo etherification, esterification, or be converted to other functionalities. This multi-functionality allows for a modular approach to synthesis, where different fragments of a target molecule can be introduced sequentially.

For instance, the bromine atom at the 5-position can serve as a handle for introducing carbon-carbon or carbon-heteroatom bonds via well-established catalytic cross-coupling reactions. This enables the elaboration of the pyridine (B92270) core with various organic moieties, a crucial step in building complex molecular frameworks. The general utility of brominated pyridines as precursors in multi-step synthesis is widely recognized in organic process research and development. acs.orgsyrris.jp While specific multi-step syntheses commencing from this compound are not extensively documented in readily available literature, its structural motifs are found in precursors to more complex molecules. The principles of flow chemistry, which often rely on versatile intermediates for continuous multi-step synthesis, highlight the potential of such poly-functionalized compounds. syrris.jp

Table 1: Potential Sequential Reactions for this compound

| Reaction Step | Target Functional Group | Type of Reaction | Potential Reagents | Resulting Functionality |

|---|---|---|---|---|

| 1 | Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| 2 | Nitro Group | Reduction | H₂, Pd/C or SnCl₂ | Amino group |

This table illustrates a hypothetical sequence of reactions to demonstrate the synthetic versatility of the title compound.

Synthesis of Complex Functionalized Pyridines and Related Heterocycles

The functional groups on this compound serve as anchor points for the construction of highly substituted and complex pyridine derivatives. Nucleophilic aromatic substitution (SNAr) reactions are a common strategy for functionalizing electron-deficient pyridine rings, and the nitro group in the title compound enhances the ring's susceptibility to such reactions. nih.gov This allows for the displacement of the bromine atom or other potential leaving groups by a variety of nucleophiles.

Furthermore, the reactive sites on this compound can be utilized to build fused heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with a suitably functionalized neighboring group, can lead to the formation of bicyclic structures. The synthesis of functionalized pyridines is a critical area of research, with various methods being developed for regioselective functionalization. semanticscholar.org While direct examples using this compound are scarce, the chemistry of related nitropyridines demonstrates their role in accessing complex heterocyclic structures. mdpi.com

Development of Functional Materials

The electronic properties inherent to the substituted pyridine ring make this compound a promising candidate as a precursor for novel functional materials. The interplay between the electron-withdrawing nitro group, the electronegative bromine atom, and the electron-donating hydroxyl group can lead to materials with tailored electronic and optical characteristics.

Integration into Polymers and Advanced Organic Materials

While the direct incorporation of this compound into polymeric structures is not widely reported, its functional handles provide clear pathways for such applications. The hydroxyl group can be converted into a polymerizable moiety, such as an acrylate or an epoxide, allowing the pyridine unit to be integrated as a monomer into polymer chains. Alternatively, the bromine atom can be used for post-polymerization modification through cross-coupling reactions, enabling the functionalization of existing polymer backbones. The resulting polymers could possess unique properties, such as altered solubility, thermal stability, or photophysical behavior, derived from the substituted pyridine units.

Precursor for Materials with Specific Electronic or Optical Properties

The electron-deficient nature of the nitropyridine ring is a key feature that can be exploited in the design of materials with specific electronic functions, such as those used in organic electronics. The significant dipole moment and polarizability arising from the substituents can influence the bulk electronic properties of materials derived from this precursor. Theoretical studies on related bromo-pyridinyl compounds have explored their molecular structure, electronic properties, and nonlinear optical properties, suggesting the potential for this class of compounds in developing new optical materials. researchgate.net The synthesis of molecules with tailored electronic and photophysical properties is an active area of research, and functionalized pyridines are important components in this field.

Applications in Catalysis and Ligand Design

Pyridine and its derivatives are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate to metal centers. The substituents on the pyridine ring in this compound can modulate the electronic properties of the nitrogen atom, thereby tuning the stability and reactivity of the resulting metal complexes.

The hydroxyl group and the potential for the nitro group to be reduced to an amine provide additional coordination sites, allowing this compound to serve as a precursor to multidentate ligands. For example, transformation of the core structure could yield pincer-type or other chelating ligands that can stabilize various oxidation states of a metal and influence the stereochemical outcome of catalytic reactions. The synthesis of copper(II) and cobalt(II) complexes from brominated hydroxymethyl-pyridines demonstrates the utility of such scaffolds in creating coordination compounds. researchgate.net Furthermore, the synthesis of metal complexes with (5-nitropyridin-2-yl)imine ligands highlights the role of nitropyridines in designing ligands for complexes with interesting biological or catalytic activities. mdpi.com The development of new ligand frameworks is crucial for advancing the field of catalysis, and versatile building blocks like this compound offer a valuable starting point for ligand synthesis.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acrylate |

| Epoxide |

| Copper(II) |

| Cobalt(II) |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the applications of This compound in the requested areas of advanced organic synthesis and materials science.

Extensive searches were conducted to find research pertaining to the use of this compound as a ligand in coordination chemistry, its application in heterogeneous or homogeneous catalysis, and its role as an intermediate in agrochemical research. The search results did not yield any published studies, articles, or data detailing research findings for this specific chemical compound in these fields.

While information is available for structurally related compounds, such as 5-Bromo-2-nitropyridine (B47719), no scientific literature could be retrieved that specifically discusses the synthesis, characterization, or application of this compound for the outlined purposes.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" as requested, due to the absence of publicly available research on this specific subject.

Emerging Research Directions and Future Prospects for 5 Bromo 2 Nitropyridin 4 Ol

Innovations in Sustainable Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For compounds like 5-bromo-2-nitropyridin-4-ol, research is moving away from traditional, often harsh, synthetic conditions towards more sustainable approaches. These green chemistry principles aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents. ijarsct.co.in

Future innovations are expected to focus on several key areas:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to significantly reduced reaction times, lower energy usage, and improved product yields compared to conventional heating methods. nih.gov The application of microwave-assisted synthesis could offer a more efficient route to this compound and its derivatives. ijarsct.co.in

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single pot to form a complex product, thereby reducing the number of synthetic steps and purification procedures. nih.gov Designing a convergent MCR strategy for this compound would represent a significant advancement in its sustainable production.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and easier scalability compared to traditional batch processes. acs.org For nitration and bromination reactions, which are often highly exothermic, flow chemistry provides a safer and more efficient manufacturing platform.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. While not yet widely applied to this specific class of compounds, the development of engineered enzymes for the regioselective nitration or hydroxylation of brominated pyridines could provide a truly green synthetic route.

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. ijarsct.co.innih.gov |

| Multicomponent Reactions | Increased atom economy, reduced waste, simplified procedures. nih.gov |

| Flow Chemistry | Improved safety for hazardous reactions, enhanced process control, scalability. acs.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Novel Reactivity Patterns

The arrangement of functional groups on the this compound scaffold allows for a rich and diverse range of chemical transformations. The electron-deficient nature of the pyridine (B92270) ring, amplified by the nitro group, makes it susceptible to nucleophilic attack. mdpi.com Future research is likely to exploit this inherent reactivity to forge new molecular architectures.

Key areas for exploration include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom is a good leaving group, and its substitution by various nucleophiles (amines, thiols, alkoxides) can be explored to generate a library of new derivatives. The nitro group strongly activates the ring towards such substitutions.

Cross-Coupling Reactions: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the introduction of aryl, vinyl, and alkynyl groups, respectively, significantly increasing molecular complexity.

Functionalization via C-H Activation: Modern synthetic methods are increasingly focused on the direct functionalization of carbon-hydrogen bonds. rsc.org Exploring C-H activation strategies at the remaining open positions on the pyridine ring of this compound could provide novel and efficient pathways to previously inaccessible derivatives.

Reactions of the Nitro Group: The nitro group itself can be a versatile functional handle. Its reduction to an amino group would provide access to a different class of substituted pyridinols, which could then undergo a host of further transformations, such as diazotization or amide bond formation.

| Reaction Type | Potential Functional Group Introduced |

| Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers |

| Suzuki Cross-Coupling | Aryl, Heteroaryl groups |

| Sonogashira Cross-Coupling | Alkynyl groups |

| Nitro Group Reduction | Amino group |

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced analytical techniques are indispensable. Real-time, in-situ monitoring of reactions provides valuable kinetic and mechanistic data that is often missed with traditional offline analysis. mt.com

Future prospects in this area include:

In-Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reaction progress in real-time. mt.comfigshare.com This allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction parameters.

High-Throughput Experimentation (HTE): HTE platforms, combined with rapid analytical methods like mass spectrometry, can be used to quickly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthetic protocols.

Advanced Spectroscopic and Crystallographic Characterization: The unambiguous characterization of novel derivatives of this compound will rely on a combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction to determine their precise molecular structures. rsc.org Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to gain deeper insights into the electronic structure and properties of these molecules. mdpi.comrsc.org

| Analytical Technique | Application in this compound Research |

| In-Situ FTIR/Raman | Real-time monitoring of functional group transformations. mt.com |

| In-Situ NMR | Tracking the formation of products and intermediates. figshare.com |

| Mass Spectrometry | Rapid screening of reaction outcomes and product identification. |

| X-ray Crystallography | Unambiguous determination of three-dimensional molecular structure. rsc.org |

Potential in New Areas of Materials Science and Chemical Tool Development

The unique substitution pattern of this compound makes it a promising candidate for the development of new functional materials and chemical tools for biological research.

Materials Science: Pyridine-based compounds are widely investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov The functional groups on this compound provide handles for tuning its electronic properties and for polymerization or incorporation into larger conjugated systems. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups could lead to interesting photophysical properties, such as intramolecular charge transfer, which is desirable for certain optoelectronic applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.